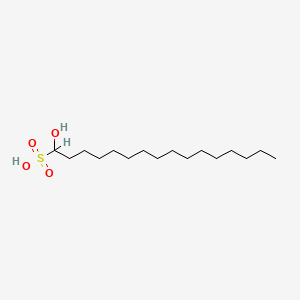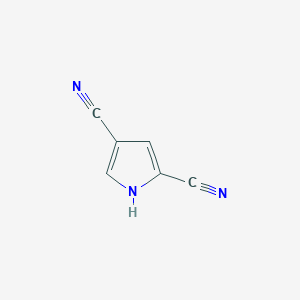
1H-Pyrrole-2,4-dicarbonitrile
Descripción general
Descripción
1H-Pyrrole-2,4-dicarbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C6H3N3. It is characterized by a pyrrole ring substituted with two cyano groups at the 2 and 4 positions. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable building block in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2,4-dicarbonitrile can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where pyrrole reacts with a Vilsmeier reagent to introduce cyano groups at the desired positions . Another method utilizes chlorosulfonyl isocyanate (CSI) for the direct cyanation of pyrrole, which provides a straightforward route to the compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrrole-2,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-2,4-dicarboxylic acid under specific conditions.
Reduction: Reduction of the cyano groups can yield corresponding amines or aldehydes.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium catalysts are typical methods.
Substitution: Halogenating agents, sulfonyl chlorides, and alkyl halides are frequently employed.
Major Products Formed:
- Oxidation products include pyrrole-2,4-dicarboxylic acid.
- Reduction products include pyrrole-2,4-dicarboxaldehyde and pyrrole-2,4-diamine.
- Substitution reactions yield various substituted pyrroles depending on the reagents used .
Aplicaciones Científicas De Investigación
1H-Pyrrole-2,4-dicarbonitrile has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: this compound is utilized in the production of dyes, pigments, and advanced materials.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-2,4-dicarbonitrile involves its interaction with specific molecular targets and pathways. The cyano groups and the pyrrole ring contribute to its reactivity and ability to form stable complexes with various biological molecules. These interactions can modulate enzyme activity, inhibit microbial growth, or induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Pyrrole-2-carbonitrile: Lacks the additional cyano group at the 4-position, resulting in different reactivity and applications.
Pyrrole-3-carbonitrile:
Pyrrolopyrazine derivatives: Contain both pyrrole and pyrazine rings, exhibiting distinct biological activities
Uniqueness: 1H-Pyrrole-2,4-dicarbonitrile is unique due to its dual cyano substitution, which enhances its reactivity and versatility in chemical syntheses.
Propiedades
IUPAC Name |
1H-pyrrole-2,4-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3/c7-2-5-1-6(3-8)9-4-5/h1,4,9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQGPAMUUQAEEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341810 | |
| Record name | 1H-Pyrrole-2,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74023-87-3 | |
| Record name | 1H-Pyrrole-2,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


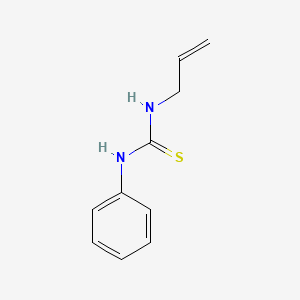
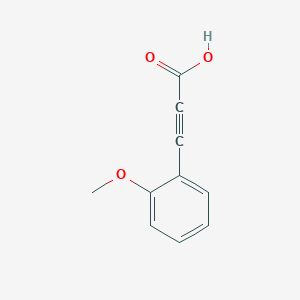

![6-Phenylbenzo[d]thiazol-2-amine](/img/structure/B3056694.png)
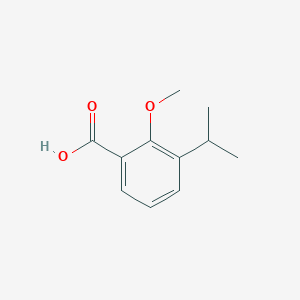
![4-[(Hydrazinecarbonyl)amino]benzoic acid](/img/structure/B3056697.png)
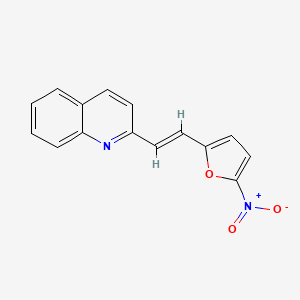
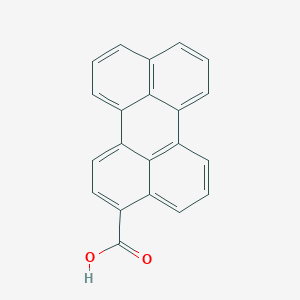

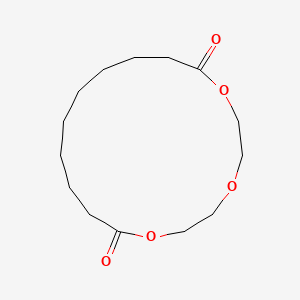
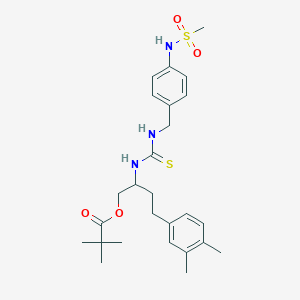
![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide](/img/structure/B3056707.png)
